molecular formula C10H20N2O2 B13902923 tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate

tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate

Cat. No.: B13902923
M. Wt: 200.28 g/mol
InChI Key: BZVMTGHIUOJVJE-MRVPVSSYSA-N
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Description

tert-Butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a cyclopropyl-ethyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino-cyclopropyl-ethyl derivative. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amino group, followed by coupling with the cyclopropyl-ethyl derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be utilized in the study of enzyme mechanisms and protein-ligand interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways[3][3].

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate is unique due to its cyclopropyl-ethyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-amino-2-cyclopropylethyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t8-/m1/s1

InChI Key

BZVMTGHIUOJVJE-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1CC1)N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CC1)N

Origin of Product

United States

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